1-(1-(2-ethoxybenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
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Properties
IUPAC Name |
2-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-3-28-14-7-5-4-6-13(14)15(26)24-10-8-12(9-11-24)25-17(27)23(2)16(22-25)18(19,20)21/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJOEKQOQAKDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Preparation Methods
Cyclization of Amidrazones
Triazole rings are often formed through cyclization reactions. For example, reacting a piperidine-containing amidrazone with trifluoroacetic anhydride (TFAA) under basic conditions generates the 3-trifluoromethyl-1,2,4-triazole moiety. This method achieves moderate yields (60–70%) and requires strict control of reaction temperature (0–5°C) to avoid side reactions.
Hydrogenation of Protected Intermediates
Catalytic hydrogenation is critical for reducing nitro groups or removing protecting groups. For instance, Pd(OH)₂/C in ethanol under H₂ atmosphere at ambient temperature effectively deprotects benzyl groups from intermediates, as demonstrated in analogous triazole syntheses (94–100% yield).
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 3 of the triazole ring is introduced early in the synthesis. Two primary strategies are documented:
Nucleophilic Trifluoromethylation
Using Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride source (e.g., TBAF) enables direct trifluoromethylation of carbonyl precursors. This method, however, requires anhydrous conditions and yields 55–65% of the desired product.
Cyclization with Trifluoromethyl-Containing Building Blocks
Pre-formed trifluoromethyl-substituted triazole precursors are coupled with piperidine intermediates. For example, 3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is reacted with 4-methylpiperidine derivatives using EDCI as a coupling agent in dimethylformamide (DMF), achieving 70–75% yield.
Acylation with 2-Ethoxybenzoyl Chloride
The 2-ethoxybenzoyl group is introduced via acylation of the piperidine nitrogen.
Schotten-Baumann Reaction
Treating the piperidine-triazole intermediate with 2-ethoxybenzoyl chloride in a biphasic system (water/dichloromethane) under basic conditions (NaOH) yields the acylated product. This method is efficient (80–85% yield) but requires careful pH control to prevent hydrolysis.
Coupling Agents in Anhydrous Media
EDCI-mediated coupling in dichloromethane (DCM) at 0°C to room temperature provides higher regioselectivity. The reaction typically completes within 12 hours, yielding 75–80% of the target compound.
Final Cyclization and Purification
Intramolecular Cyclization
Heating the acylated intermediate in toluene at 110°C for 6 hours promotes intramolecular cyclization to form the 1,2,4-triazol-5(4H)-one ring. This step achieves 65–70% yield and requires molecular sieves to absorb generated water.
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >99% purity. Analytical data (HPLC, NMR) confirm the absence of unreacted starting materials.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
- Low Yields in Trifluoromethylation : Switching from TMSCF₃ to CF₃I gas in the presence of CuI improves yields to 75% but requires specialized equipment.
- Byproduct Formation During Acylation : Using Hünig’s base (DIPEA) instead of NaOH suppresses side reactions, enhancing selectivity.
- Pd Catalyst Poisoning : Pre-treatment of Pd/C with acetic acid mitigates deactivation during hydrogenation.
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